molecular formula C10H12N4O B1312575 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine CAS No. 90870-83-0

4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine

Cat. No. B1312575
CAS RN: 90870-83-0
M. Wt: 204.23 g/mol
InChI Key: GIAZHSRKWYDANE-UHFFFAOYSA-N
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Description

“4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” is a chemical compound that belongs to the class of pyrrolopyrimidines . It is known for its potential biological activities and is often used in the development of new pharmaceuticals .


Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives, including “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, typically involves multiple steps and requires specific reagents and conditions . For instance, a series of halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .


Molecular Structure Analysis

The molecular structure of “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core structure is often modified with various substituents to enhance its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are typically associated with its use as a building block in the synthesis of more complex molecules . For example, it can undergo reactions with various reagents to introduce different functional groups, thereby altering its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” would depend on its specific structure and substituents. For a related compound, the yield was reported as 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

1. Antitubercular Agents

  • Summary of Application: This compound has been explored as a potential antitubercular agent. Scientists synthesized and studied the structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .
  • Methods of Application: The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
  • Results: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

2. RNA Synthesis for Advanced Therapeutic Applications

  • Summary of Application: The compound is used in the synthesis of self-amplifying RNA (saRNA), which enhances the potency and efficacy of vaccines, immunotherapies, and gene therapies .
  • Methods of Application: The production of saRNA involves meticulous optimization of production processes, vectors, and specialized modifications, supporting early-stage research to pre-clinical development .

3. Antibacterial and Antifungal Agents

  • Summary of Application: Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, have been found to have broad biological applications, including antibacterial and antifungal activities .
  • Methods of Application: The compounds are typically tested against a variety of bacterial and fungal strains using standard microbiological techniques, such as disk diffusion or broth dilution methods .
  • Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, compounds with the pyrrolo[2,3-d]pyrimidine moiety have generally shown promising antibacterial and antifungal activities .

4. Neurodegenerative Disease Treatment

  • Summary of Application: Nicotine, which can interact with nicotinic acetylcholine receptors in the brain, has potential therapeutic implications for neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease . “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” could potentially be used in the synthesis of nicotine analogs for this purpose .
  • Methods of Application: The compound would be used in the synthesis of nicotine analogs, which would then be tested in preclinical models of neurodegenerative diseases .
  • Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, the study suggests that nicotine and its analogs can augment the release of various neurotransmitters in the rat hippocampus, potentially providing a basis for therapeutic effects in neurodegenerative diseases .

5. Janus Kinase (JAK) Inhibitors

  • Summary of Application: The compound is used in the synthesis of JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
  • Methods of Application: The compound is used in the synthesis of JAK inhibitors, which are then tested in preclinical models of cancer and inflammatory diseases .
  • Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, the study suggests that JAK inhibitors have shown promise in the treatment of various diseases .

6. Antiviral Agents

  • Summary of Application: Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, have been found to have antiviral activities .
  • Methods of Application: The compounds are typically tested against a variety of viral strains using standard virological techniques .
  • Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, compounds with the pyrrolo[2,3-d]pyrimidine moiety have generally shown promising antiviral activities .

Future Directions

The future research directions for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, more studies could be conducted to investigate its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical settings .

properties

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZHSRKWYDANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431171
Record name 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine

CAS RN

90870-83-0
Record name 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OJ Jesumoroti, RM Beteck, A Jordaan, DF Warner… - Molecular Diversity, 2023 - Springer
Tuberculosis (TB) is one of the leading causes of death worldwide. Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish …
Number of citations: 4 link.springer.com
H Svergja, S Yasuda, CE Olsen, BH Hoff - 2023 - preprints.org
Acid promoted amination of 4-chloro-7H-pyrrolo [2, 3-d] pyrimidine with anilines have been studied using hydrochloric acid. Four alcoholic solvents and water were evaluated as …
Number of citations: 2 www.preprints.org

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